molecular formula C29H31N3O2 B11420662 1-(2-ethylphenyl)-4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

1-(2-ethylphenyl)-4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B11420662
M. Wt: 453.6 g/mol
InChI Key: VDDIVCURNONXIV-UHFFFAOYSA-N
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Description

1-(2-ETHYLPHENYL)-4-{1-[3-(4-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound that features a benzodiazole core linked to a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ETHYLPHENYL)-4-{1-[3-(4-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-ETHYLPHENYL)-4-{1-[3-(4-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

1-(2-ETHYLPHENYL)-4-{1-[3-(4-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-ETHYLPHENYL)-4-{1-[3-(4-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. The benzodiazole core can interact with enzymes and receptors, modulating their activity. The compound may also affect signaling pathways within cells, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Ethylphenyl)-2-methyl-3-(piperidin-1-yl)propan-1-one
  • 1-(4-Ethylphenyl)-5-({1-[3-(4-methylphenoxy)propyl]-1H-pyrrol-2-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Uniqueness

1-(2-ETHYLPHENYL)-4-{1-[3-(4-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is unique due to its specific combination of a benzodiazole core and a pyrrolidinone ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C29H31N3O2

Molecular Weight

453.6 g/mol

IUPAC Name

1-(2-ethylphenyl)-4-[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C29H31N3O2/c1-3-22-9-4-6-11-26(22)32-20-23(19-28(32)33)29-30-25-10-5-7-12-27(25)31(29)17-8-18-34-24-15-13-21(2)14-16-24/h4-7,9-16,23H,3,8,17-20H2,1-2H3

InChI Key

VDDIVCURNONXIV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCOC5=CC=C(C=C5)C

Origin of Product

United States

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